molecular formula C11H9Cl2NO2 B13553014 5-(3-Chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole

5-(3-Chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole

Cat. No.: B13553014
M. Wt: 258.10 g/mol
InChI Key: SKLMZDITALOZCG-UHFFFAOYSA-N
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Description

5-(3-Chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole is a synthetic organic compound that belongs to the oxazole family This compound is characterized by the presence of a chloro and methoxy group on the phenyl ring, and a chloromethyl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the chloro and methoxy groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Chloromethylation: The chloromethyl group can be introduced using chloromethylation reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different derivatives.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-(3-Chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole
  • (3-Chloro-5-methoxyphenyl)cyclopropylmethanone
  • (3-Chloro-5-methoxyphenyl)(1-methylcyclopropyl)methanone

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both chloro and methoxy groups on the phenyl ring and the chloromethyl group on the oxazole ring

Properties

Molecular Formula

C11H9Cl2NO2

Molecular Weight

258.10 g/mol

IUPAC Name

5-(3-chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole

InChI

InChI=1S/C11H9Cl2NO2/c1-15-9-3-7(2-8(13)4-9)10-6-14-11(5-12)16-10/h2-4,6H,5H2,1H3

InChI Key

SKLMZDITALOZCG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=CN=C(O2)CCl)Cl

Origin of Product

United States

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